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molecular formula C16H28O2 B1204236 2-Hexadecynoic acid CAS No. 2834-03-9

2-Hexadecynoic acid

Cat. No. B1204236
M. Wt: 252.39 g/mol
InChI Key: MECFGCCEVOFCNS-UHFFFAOYSA-N
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Patent
US08722910B2

Procedure details

To a stirring solution of acetylenic acid 3 (37 g, 188 mmol) in 1.1 L of methanol was added 2.2 mL of concentrated sulfuric acid, and the resulting reaction mixture was heated under reflux for 16 h. Upon cooling to room temperature, the reaction mixture was concentrated to one third volume in vacuo, diluted with 1 L of 2:1 hexanes/diethyl ether, and washed with 2×50 mL of saturated aqueous sodium bicarbonate. The combined aqueous washes were further extracted with 2×150 mL of diethyl ether, treated with 50 mL of brine, combined with the previous organic extract and dried sodium sulfate. Concentration in vacuo gave a biphasic residue that was partitioned with 500 mL of hexanes and 50 mL of brine. The aqueous layer was further extracted with 2×50 mL of hexanes, the combined organic layers were dried over sodium sulfate, concentrated in vacuo, and vacuum dried to give methyl ester 4 (38.2 g, 96%) a golden-brown oil:
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
1.1 L
Type
reactant
Reaction Step One
Yield
96%

Identifiers

REACTION_CXSMILES
CCCC[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][C:14]#[C:15][C:16]([OH:18])=[O:17].S(=O)(=O)(O)O.[CH3:24]O>>[C:16]([O:18][CH3:24])(=[O:17])[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][C:6]#[CH:5]

Inputs

Step One
Name
Quantity
37 g
Type
reactant
Smiles
CCCCCCCCCCCCCC#CC(=O)O
Name
Quantity
2.2 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
1.1 L
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 16 h
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated to one third volume in vacuo
ADDITION
Type
ADDITION
Details
diluted with 1 L of 2:1 hexanes/diethyl ether
WASH
Type
WASH
Details
washed with 2×50 mL of saturated aqueous sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous washes were further extracted with 2×150 mL of diethyl ether
ADDITION
Type
ADDITION
Details
treated with 50 mL of brine
EXTRACTION
Type
EXTRACTION
Details
organic extract
CONCENTRATION
Type
CONCENTRATION
Details
Concentration in vacuo
CUSTOM
Type
CUSTOM
Details
gave a biphasic residue that
CUSTOM
Type
CUSTOM
Details
was partitioned with 500 mL of hexanes and 50 mL of brine
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was further extracted with 2×50 mL of hexanes
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo, and vacuum
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCC#C)(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 38.2 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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